An In-Depth Technical Guide to 6-Chloro-1-tetralone: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Chloro-1-tetralone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-tetralone is a crucial chemical intermediate, identified by its CAS number 26673-31-4.[1][2][3] This bicyclic aromatic ketone serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[4][5] Its reactivity, stemming from the presence of a carbonyl group and a chlorine substituent on the aromatic ring, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of 6-Chloro-1-tetralone, including its chemical and physical properties, detailed synthesis protocols, applications in drug development as a key intermediate, and an exploration of the biological activities of its derivatives.
Chemical and Physical Properties
6-Chloro-1-tetralone, also known as 6-chloro-3,4-dihydro-1(2H)-naphthalenone, is a solid that typically appears as a white to yellow or orange powder or lump. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 26673-31-4 | |
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight | 180.63 g/mol | |
| Melting Point | 53 °C | |
| Boiling Point | 308.577 °C at 760 mmHg | |
| Density | 1.248 g/cm³ | |
| Solubility | Insoluble in water. Soluble in DMSO (60 mg/mL, sonication recommended). | |
| Appearance | White to yellow to orange powder or lump. |
Synthesis of 6-Chloro-1-tetralone
The primary method for synthesizing 6-Chloro-1-tetralone is through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic reaction in organic chemistry allows for the formation of the tetralone ring system.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes the synthesis of a tetralone derivative via intramolecular Friedel-Crafts acylation, a general method applicable to the synthesis of 6-Chloro-1-tetralone from the appropriate 4-arylbutyric acid precursor.
Materials:
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4-(p-chlorophenyl)butyric acid
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Phosphorus pentoxide (P₂O₅)
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Methanesulfonic acid (MSA)
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Dichloromethane (CH₂Cl₂)
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Crushed ice
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a clean, dry round-bottom flask, prepare a mixture of phosphorus pentoxide (2.5 equivalents) in methanesulfonic acid.
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To this stirring mixture, add 4-(p-chlorophenyl)butyric acid (1 equivalent) portion-wise, ensuring the temperature is controlled.
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Allow the resulting solution to stir at room temperature for 12 hours.
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Upon completion, carefully pour the reaction mixture over crushed ice.
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Extract the aqueous mixture with dichloromethane (3 x 20 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
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Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 6-Chloro-1-tetralone.
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If necessary, purify the product by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of 6-Chloro-1-tetralone.
Applications in Drug Development
6-Chloro-1-tetralone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in its reactive nature, which allows for the construction of more complex molecular architectures.
Precursor to a Key Sertraline Intermediate
A significant application of 6-Chloro-1-tetralone is in the synthetic route to the antidepressant drug sertraline. While not a direct precursor to sertraline itself, it is a starting material for the synthesis of a key tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Experimental Protocol: Synthesis of a Sertraline Intermediate
The following protocol outlines the conversion of a tetralone to an imine, a crucial step in the synthesis of sertraline from its corresponding tetralone intermediate. This general procedure is applicable to 6-Chloro-1-tetralone derivatives.
Materials:
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(+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
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Toluene
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Monomethylamine
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Titanium tetrachloride (TiCl₄)
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Palladium on carbon (Pd/C) catalyst
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Methanol
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Hydrogen gas
Procedure:
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Imine Formation:
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In a suitable reaction vessel under a nitrogen atmosphere, dissolve (+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in toluene.
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Cool the solution to -10°C.
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Add monomethylamine (4.5 eq) and stir for 10 minutes.
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Slowly add titanium tetrachloride (0.56 eq) dropwise, maintaining the temperature below 15°C.
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Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
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Filter the reaction mixture under a nitrogen atmosphere and wash the precipitate with toluene.
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Remove the bulk of the toluene from the filtrate by vacuum distillation to yield the imine.
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-
Hydrogenation:
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To the resulting imine solution, add a Pd/C catalyst.
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Hydrogenate the mixture under a hydrogen atmosphere.
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Monitor the reaction for the disappearance of the imine and the formation of sertraline.
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Upon completion, carefully filter the catalyst. The resulting solution contains a mixture of cis and trans isomers of sertraline.
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DOT Script for Sertraline Intermediate Synthesis:
Caption: Key steps in the synthesis of sertraline from a tetralone intermediate.
Biological Activity of Tetralone Derivatives
While 6-Chloro-1-tetralone is primarily used as a synthetic intermediate, its core tetralone scaffold is present in numerous molecules with significant biological activity. Research has focused on the pharmacological properties of various tetralone derivatives.
Anticancer Activity and Apoptosis Induction
Certain tetralone derivatives have demonstrated potent anticancer properties. For instance, a series of tetralone compounds with a sulfonamide scaffold have been investigated for their anticancer activity. One promising compound from this series was shown to selectively target breast cancer cells (MCF-7) and induce apoptosis. This programmed cell death was associated with the modulation of apoptotic proteins such as Bcl-2 and Bax, and the activation of caspase-7, leading to cell cycle arrest at the G2/M phase.
Modulation of Inflammatory Pathways
The tetralone structure has also been incorporated into molecules designed to modulate inflammatory pathways. The NF-κB (nuclear factor kappa B) signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. Some pyranochalcone derivatives, which can be conceptually related to the broader class of compounds accessible from tetralone precursors, have shown potent inhibitory effects on TNF-α induced NF-κB activation.
DOT Script for Apoptosis Pathway:
Caption: Apoptosis induction by a sulfonamide-bearing tetralone derivative.
Safety and Handling
6-Chloro-1-tetralone should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated area and wear suitable personal protective equipment, including gloves and eye protection. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of skin contact, wash with plenty of water.
Conclusion
6-Chloro-1-tetralone is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of complex molecules, most notably in the pharmaceutical industry. The continued exploration of new synthetic routes utilizing 6-Chloro-1-tetralone and the investigation of the biological activities of its derivatives promise to yield novel therapeutic agents for a range of diseases. This guide provides a foundational understanding of this important compound for researchers and professionals dedicated to advancing drug discovery and development.
References
- 1. Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches [ejchem.journals.ekb.eg]
- 2. benchchem.com [benchchem.com]
- 3. 6-Chloro-1-tetralone | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
